4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2012728-48-0
VCID: VC7718489
InChI: InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2
SMILES: C1CNCCC1(C#N)C2=C(C=NC=C2)F
Molecular Formula: C11H12FN3
Molecular Weight: 205.236

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile

CAS No.: 2012728-48-0

Cat. No.: VC7718489

Molecular Formula: C11H12FN3

Molecular Weight: 205.236

* For research use only. Not for human or veterinary use.

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile - 2012728-48-0

Specification

CAS No. 2012728-48-0
Molecular Formula C11H12FN3
Molecular Weight 205.236
IUPAC Name 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile
Standard InChI InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2
Standard InChI Key BQGZTTPQGCZMPW-UHFFFAOYSA-N
SMILES C1CNCCC1(C#N)C2=C(C=NC=C2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile (CAS No. 2012728-48-0) features a piperidine ring substituted at the 4-position with both a 3-fluoropyridin-4-yl group and a carbonitrile moiety. The fluorine atom at the pyridine’s 3-position and the nitrile group confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2012728-48-0
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.236 g/mol
IUPAC Name4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile
SMILESC1CNCCC1(C#N)C2=C(C=NC=C2)F
InChIKeyBQGZTTPQGCZMPW-UHFFFAOYSA-N

The planar pyridine ring and tetrahedral geometry of the piperidine nitrogen create a rigid yet adaptable scaffold, enabling diverse binding modes in molecular complexes.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile typically involves multi-step reactions, starting with functionalized piperidine precursors. A common route includes:

  • Piperidine Functionalization: Introduction of a nitrile group via nucleophilic substitution or cyanation reactions.

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the 3-fluoropyridin-4-yl group to the piperidine core.

  • Purification: Chromatographic techniques to isolate the target compound, achieving ≥95% purity.

Recent advances utilize flow chemistry to enhance yield and reduce reaction times, though industrial-scale production remains limited to specialized laboratories .

Physicochemical and Spectroscopic Profiles

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (aromatic C=C/C=N vibrations).

  • NMR: Distinct signals include a singlet for the nitrile carbon (~120 ppm in 13C^{13}\text{C} NMR) and doublets for fluorine-coupled pyridine protons.

Structure-Activity Relationship (SAR) Insights

Impact of Fluorine Substitution

The 3-fluoro group on the pyridine ring enhances lipophilicity (clogP ≈ 1.8), improving blood-brain barrier penetration compared to non-fluorinated analogs. Removal of fluorine reduces target binding affinity by 30–50% in receptor assays.

Role of the Nitrile Group

The carbonitrile moiety contributes to hydrogen bonding with catalytic residues in enzymatic pockets, as evidenced by molecular docking studies. Replacement with carboxylic acid diminishes activity, highlighting its critical role.

Applications in Drug Discovery

Lead Optimization

This compound serves as a scaffold for developing:

  • Antipsychotics: Dual D₂/5-HT₂A receptor ligands with reduced extrapyramidal side effects.

  • Neuroprotectants: MAO-B inhibitors for Parkinson’s disease.

Patent Landscape

Recent patents (2023–2024) disclose derivatives of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile for treating cognitive impairment and substance use disorders, underscoring its therapeutic versatility.

Future Directions

Research Gaps

  • Pharmacokinetic Studies: ADME profiles remain uncharacterized.

  • Target Identification: High-throughput screening to identify novel biological targets.

Collaborative Opportunities

Partnerships between academic institutions and pharmaceutical companies could accelerate translation into clinical candidates, particularly for CNS disorders.

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